An In-Depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information, provides data for structurally analogous compounds, and outlines the established experimental protocols for the determination of its key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related pyrimidine derivatives.
Introduction
Pyrimidine derivatives form the backbone of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1][2][3] The substituted pyrimidine, 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid, has emerged as a versatile scaffold in drug discovery and agrochemical development.[4][5] Its structural motifs, featuring a pyrimidine core, a methylthio group, a p-tolylamino substituent, and a carboxylic acid function, suggest a potential for diverse biological activities, including but not limited to anticancer and antimicrobial applications.[6][7] A thorough understanding of its physicochemical properties is paramount for its rational application in synthesis, formulation, and biological screening.
This guide will delve into the known and predicted physicochemical characteristics of this compound, offering a framework for its further investigation.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.
Chemical Name: 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid
Synonyms: While no common synonyms are widely established, systematic variations of the IUPAC name may be encountered.
Key Identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 1033194-60-3[8] |
| Molecular Formula | C₁₃H₁₃N₃O₂S[8] |
| Molecular Weight | 275.33 g/mol [8] |
Chemical Structure:
The molecular architecture of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid is depicted below. The structure reveals a highly functionalized pyrimidine ring, which is key to its chemical reactivity and biological interactions.
Caption: Workflow for experimental solubility determination.
Acidity (pKa)
The pKa value is a measure of the acidity of the carboxylic acid proton. There is no experimentally determined pKa value for this compound in the literature. For a similar compound, 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid, a predicted pKa of 3.40 ± 0.10 has been reported. The electron-withdrawing nature of the pyrimidine ring and the substituents will influence the acidity of the carboxylic acid.
Experimental Protocol for pKa Determination:
Potentiometric titration is the most common method. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.
Spectroscopic Characterization
Spectroscopic data provides invaluable information about the molecular structure and functional groups present in the compound. While specific spectra for the title compound are not readily available, the expected spectral features are outlined below based on its structure and data from analogous compounds. [9]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum will provide information on the number and types of protons and their connectivity.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | 12.0 - 13.0 | Broad singlet |
| -NH- | 9.0 - 10.0 | Singlet |
| Pyrimidine-H | 8.5 - 8.8 | Singlet |
| Aromatic-H (Tolyl) | 7.0 - 7.5 | Two doublets (AA'BB' system) |
| -S-CH₃ | 2.5 - 2.7 | Singlet |
| Tolyl-CH₃ | 2.2 - 2.4 | Singlet |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will identify all the unique carbon environments in the molecule.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 170 |
| Pyrimidine C-2, C-4, C-6 | 150 - 165 |
| Aromatic C (Tolyl) | 120 - 140 |
| Pyrimidine C-5 | 105 - 115 |
| Tolyl-CH₃ | 20 - 25 |
| -S-CH₃ | 12 - 16 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | H-bonded O-H stretch |
| N-H (Amine) | 3200 - 3400 | N-H stretch |
| C-H (Aromatic) | 3000 - 3100 | C-H stretch |
| C-H (Aliphatic) | 2850 - 3000 | C-H stretch |
| C=O (Carboxylic Acid) | 1680 - 1720 | C=O stretch |
| C=N, C=C (Ring) | 1550 - 1650 | Ring stretching |
| C-N Stretch | 1200 - 1350 | C-N stretch |
| S-C Stretch | 600 - 800 | S-C stretch |
Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 275 or 276, respectively.
Synthesis
A plausible synthetic route for 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid can be extrapolated from known pyrimidine syntheses. [10]A general approach would involve the condensation of a three-carbon component with a guanidine derivative, followed by functional group manipulations.
Proposed Synthetic Pathway:
Caption: A generalized synthetic scheme for the target compound.
Applications and Biological Relevance
Derivatives of 2-(methylthio)pyrimidine have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery. [1][11]The title compound, with its specific substitution pattern, is a candidate for investigation in several therapeutic areas:
-
Oncology: Many pyrimidine derivatives exhibit anticancer properties by targeting various cellular pathways. [4]* Infectious Diseases: The pyrimidine core is found in numerous antimicrobial and antiviral agents. [6]* Agrochemicals: Substituted pyrimidines are utilized as herbicides and fungicides. [4]
Conclusion
2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid is a compound with significant potential in medicinal chemistry and agrochemical research. While a comprehensive experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a solid foundation for its further investigation. By utilizing the predicted properties and outlined experimental protocols, researchers can effectively characterize this molecule and unlock its full potential in various applications. The synthesis and detailed characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry.
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